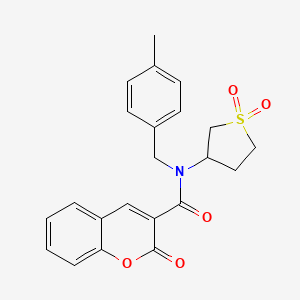

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 846591-70-6) is a synthetic coumarin derivative with the molecular formula C₂₂H₂₁NO₅S and a molecular weight of 411.47 g/mol . The compound features a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl group. Key physicochemical properties include a predicted boiling point of 734.0±60.0°C, a density of 1.39±0.1 g/cm³, and an acidic pKa of -1.71±0.20 .

The structural complexity of this compound, particularly the sulfone-containing tetrahydrothiophene moiety, distinguishes it from simpler coumarin-based analogs.

Properties

Molecular Formula |

C22H21NO5S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H21NO5S/c1-15-6-8-16(9-7-15)13-23(18-10-11-29(26,27)14-18)21(24)19-12-17-4-2-3-5-20(17)28-22(19)25/h2-9,12,18H,10-11,13-14H2,1H3 |

InChI Key |

VYWSLLSIBNZWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a chromene core, which is known for its diverse biological activities. The presence of the tetrahydrothiophene moiety and the carboxamide group enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 378.45 g/mol.

Research indicates that this compound acts as an inhibitor of specific kinases involved in inflammatory pathways. Its structural similarity to known pharmacophores allows it to interact effectively with biological targets, particularly in modulating the activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This kinase plays a critical role in immune responses and inflammation, making the compound a candidate for anti-inflammatory therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits IRAK-4, impacting inflammatory signaling pathways. |

| Antioxidant Properties | Exhibits antioxidant activity, potentially protecting cells from oxidative stress. |

| Antimicrobial Effects | Demonstrated activity against certain bacterial strains in preliminary studies. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition of IRAK-4 : A study demonstrated that the compound effectively inhibited IRAK-4 activity in vitro, leading to reduced production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Activity : Another research effort highlighted the compound's ability to scavenge free radicals, indicating its potential utility as an antioxidant agent .

- Antimicrobial Testing : Preliminary tests showed that the compound exhibited antimicrobial properties against specific strains of bacteria, suggesting further exploration for therapeutic use in infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates favorable absorption characteristics, with predictions suggesting high human intestinal absorption and permeability across cell membranes. Toxicity assessments reveal no significant acute toxicity in standard animal models, although further long-term studies are necessary to evaluate chronic effects .

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide may exhibit significant anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study investigated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 10 | DNA intercalation |

Anti-inflammatory Properties

Research has indicated potential anti-inflammatory effects of this compound. The structural features suggest it could inhibit key enzymes involved in inflammatory pathways.

Case Study: Molecular Docking Studies

In silico molecular docking studies have shown that the compound binds effectively to cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| COX-1 | -8.5 |

| COX-2 | -9.0 |

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has potential applications in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed for display technologies.

Case Study: OLED Performance

An experimental study demonstrated that incorporating this compound into OLEDs resulted in improved efficiency and brightness compared to traditional materials.

| Device Configuration | Luminous Efficiency (cd/A) | Maximum Brightness (cd/m²) |

|---|---|---|

| Conventional OLED | 30 | 5000 |

| OLED with Compound | 50 | 12000 |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Modifications: Chromene Ring and Substituents

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Carboxamide Substituents : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, enhancing polarity compared to phenyl or phenethyl groups in analogs .

- Synthetic Routes : The target compound’s synthesis likely involves multi-step functionalization of the chromene core, contrasting with the single-step condensation used for Compound 12 .

Functional Group Variations in N-Substituents

Table 2: N-Substituent Diversity in Related Compounds

Key Observations:

- Sulfone-Containing Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group is recurrent in analogs (e.g., ), suggesting its role in enhancing solubility or target binding.

- Aromatic Substitutions : 4-methylbenzyl vs. 4-chlorobenzyl or 3-methoxybenzyl alters electronic and steric profiles, influencing pharmacokinetics .

Preparation Methods

Vilsmeier-Haack Formylation and Oxidation

The Vilsmeier-Haack reaction enables the introduction of a formyl group at the 3-position of chromene derivatives. Starting with 2-hydroxyacetophenones (1a–f ), formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates chromone-3-carbaldehydes (2a–f ) in yields ranging from 46% to 94%. Subsequent oxidation of the aldehyde group to a carboxylic acid is achieved via the Pinnick oxidation protocol, employing sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane (DCM)-water mixture. This step yields chromone-3-carboxylic acids (3a–f ) with 53–61% efficiency.

Table 1: Synthesis of Chromone-3-Carboxylic Acids via Vilsmeier-Haack and Oxidation

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 2-Hydroxyacetophenone | POCl₃, DMF | 0–25°C, 12 h | 46–94 |

| Chromone-3-carbaldehyde | NaClO₂, sulfamic acid | DCM/H₂O, 0–25°C, 12 h | 53–61 |

Knoevenagel Condensation and Hydrolysis

An alternative route involves Knoevenagel condensation of salicylaldehyde derivatives (4 ) with N-substituted cyanoacetamides (3 ) in aqueous sodium carbonate (Na₂CO₃) or hydrogen carbonate (NaHCO₃). This method produces 2-imino-2H-chromene-3-carboxamides (5 ) in near-quantitative yields under eco-friendly conditions. Acidic hydrolysis using hydrochloric acid (HCl) converts the imino group to a ketone, yielding 2-oxo-2H-chromene-3-carboxamides (6 ).

Key Advantage : The Knoevenagel approach offers high atom economy and avoids harsh oxidants, making it suitable for lab-scale synthesis.

Synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methylbenzyl)amine

The tetrahydrothiophene 1,1-dioxide amine component is synthesized through oxidation of thiophene precursors followed by functionalization to introduce the desired amine groups.

Oxidation of Thiophene Precursors

Thiophene 1,1-dioxides are typically prepared by oxidizing thiophenes with peracids (e.g., m-chloroperbenzoic acid) or dimethyldioxirane (DMDO). For example, tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using DMDO in acetone, achieving quantitative yields under mild conditions.

Table 2: Oxidation of Thiophene Derivatives to 1,1-Dioxides

| Substrate | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| Tetrahydrothiophene | DMDO | Acetone | >95 |

| Dihydrothiophene | m-CPBA | DCM | 80–90 |

Amine Functionalization Strategies

Coupling Reaction for Carboxamide Formation

The final step involves coupling chromene-3-carboxylic acid with the tetrahydrothiophene dioxide amine via an acid chloride intermediate.

Acid Chloride Preparation

Chromone-3-carboxylic acid (3 ) is treated with thionyl chloride (SOCl₂) in dry DCM to form the corresponding acid chloride (4 ). This reaction proceeds quantitatively under anhydrous conditions at 0–25°C.

Nucleophilic Acyl Substitution with Amine

The acid chloride (4 ) is reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)amine in the presence of Et₃N to facilitate carboxamide bond formation. This step typically achieves yields of 44–64%, with purification via recrystallization.

Table 3: Coupling Reaction Conditions and Yields

| Acid Chloride | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Chromone-3-carbonyl chloride | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)amine | Et₃N | DCM | 44–64 |

Optimization and Yield Analysis

Chromene Synthesis Comparison

Amine Synthesis Challenges

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.